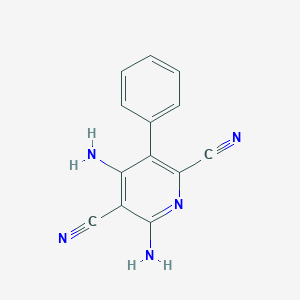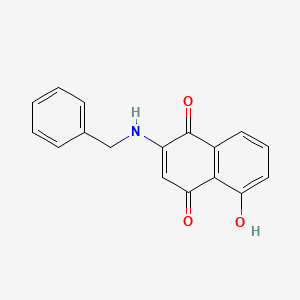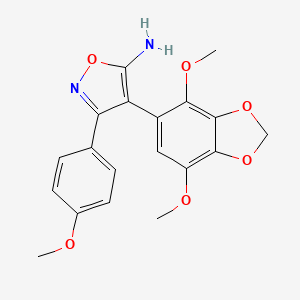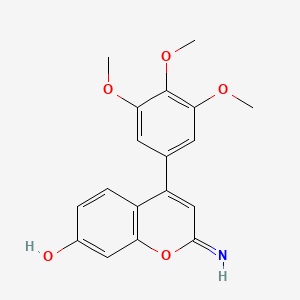
4,6-Diamino-3-phenylpyridine-2,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-cyano-5-phenyl-3-pyridyl cyanide is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-6-cyano-5-phenyl-3-pyridyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 2,4-diaminopyridine with a cyano-containing reagent under controlled conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a phenylboronic acid derivative.
Final Functionalization: The final step involves the introduction of the cyano group at the 6-position of the pyridine ring. This can be achieved through a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of 2,4-diamino-6-cyano-5-phenyl-3-pyridyl cyanide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-cyano-5-phenyl-3-pyridyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,4-Diamino-6-cyano-5-phenyl-3-pyridyl cyanide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-diamino-6-cyano-5-phenyl-3-pyridyl cyanide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and amino groups play a crucial role in these interactions, facilitating strong binding through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Shares the amino functional groups but differs in the ring structure.
6-Cyanopyridine: Contains the cyano group but lacks the amino and phenyl groups.
Phenylpyridine: Contains the phenyl group but lacks the cyano and amino groups.
Uniqueness
2,4-Diamino-6-cyano-5-phenyl-3-pyridyl cyanide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and cyano groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.
Properties
Molecular Formula |
C13H9N5 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4,6-diamino-3-phenylpyridine-2,5-dicarbonitrile |
InChI |
InChI=1S/C13H9N5/c14-6-9-12(16)11(8-4-2-1-3-5-8)10(7-15)18-13(9)17/h1-5H,(H4,16,17,18) |
InChI Key |
CIKZTJKESZFVIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=C2N)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11055180.png)
![[5-amino-4-cyano-2-fluoro-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11055182.png)

![ethyl {4-[3-amino-3-oxo-1-(pyridin-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11055198.png)
![2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl acetate](/img/structure/B11055200.png)

![9-phenyl[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B11055216.png)
![1-Azabicyclo[2.2.2]octan-3-amine, N-[[4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-](/img/structure/B11055217.png)
![2-(7-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11055233.png)
![1-benzyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11055239.png)
![1-(3,4-Dimethoxyphenyl)-2-{[2-(pyridin-4-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethanone](/img/structure/B11055241.png)
![6-(furan-2-ylmethyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11055243.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11055251.png)

